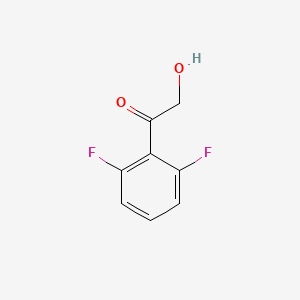

1-(2,6-二氟苯基)-2-羟基乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one” is a chemical compound with the molecular formula C8H6F2O . It is also known as 2′,6′-Difluoroacetophenone . It undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2′,6′-diphenylacetophenone .

Synthesis Analysis

The synthesis of a similar compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been reported . This compound was synthesized in 90% yield and crystallized by a slow evaporation technique .Molecular Structure Analysis

The molecular structure of “1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one” has been analyzed using various techniques . The compound crystallized in the centrosymmetric space group P21/c, stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact .科学研究应用

药学应用

含二氟甲基基团的氟代有机化合物在药学中备受关注。这些化合物被认为是亲脂性氢键给体,可以作为羟基、硫醇或胺基的生物等排体。它们的研究有助于通过增强亲脂性和氢键能力来合理设计药物,从而可能改善药代动力学性质 (Zafrani 等人,2017)。

有机合成

在有机合成中,氟代化合物因其独特的反应性和性质而被合成。例如,脂肪酶催化的酯交换反应已用于合成光学纯的双(五氟苯基)乙烷-1,2-二醇,证明了氟代化合物在合成有机化学中的多功能性 (Sakai 等人,2000)。类似地,具有低介电性质和高热稳定性的新型含氟聚醚的合成和表征突出了氟代化合物在开发具有特定所需性质的新材料中的重要性 (Fitch 等人,2003)。

材料科学

由六氟丙烷和其他氟代单体合成的含氟聚酰亚胺用于制造用于 CO2 分离的复合膜。这些膜表现出优异的热稳定性和尺寸稳定性、高 CO2 渗透性和选择性,使其在环境和能源应用中具有价值 (Kim 等人,2003)。

作用机制

Target of Action

Similar compounds have been shown to interact with enzymes such as pyruvate kinase pkm and Cyclin-dependent kinase 2 . These enzymes play crucial roles in cellular metabolism and cell cycle regulation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

If it interacts with pyruvate kinase pkm or cyclin-dependent kinase 2, it could potentially influence glycolysis and cell cycle progression .

Pharmacokinetics

Its molecular weight (15613 g/mol ) and logP value (1.65 ) suggest that it may have good oral bioavailability.

Result of Action

If it interacts with pyruvate kinase pkm or cyclin-dependent kinase 2, it could potentially alter cellular metabolism or cell cycle progression .

属性

IUPAC Name |

1-(2,6-difluorophenyl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVRWMGPLHANSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2850812.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2850817.png)

![1,3-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2850818.png)

![Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride](/img/structure/B2850822.png)

![1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2850827.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2850828.png)

![Methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2850829.png)

![N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2850830.png)